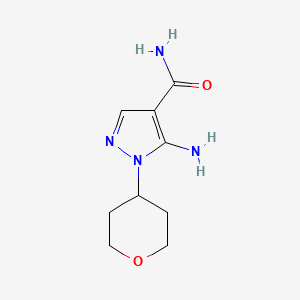

5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxamide

Description

Introduction to 5-Amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxamide

Chemical Nomenclature and Structural Features

This compound (CAS: 1082745-50-3) is a pyrazole derivative characterized by a fused pyran ring and a carboxamide functional group. Its systematic IUPAC name, 5-amino-1-(oxan-4-yl)pyrazole-4-carboxamide , reflects the substitution pattern: a pyrazole core with an amino group at position 5, a tetrahydro-2H-pyran-4-yl group at position 1, and a carboxamide at position 4.

Key Structural Attributes:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₄O₂ |

| Molecular Weight | 210.23 g/mol |

| SMILES Notation | NC(=O)c1cnn(c1N)C1CCOCC1 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 2 |

The tetrahydro-2H-pyran (oxane) ring introduces conformational rigidity, while the carboxamide and amino groups enhance hydrogen-bonding capacity, critical for target binding in biological systems. X-ray crystallography and NMR studies confirm a planar pyrazole ring with the oxane moiety adopting a chair conformation.

Historical Context and Discovery

The compound first emerged in patent literature circa 2010 as an intermediate in kinase inhibitor synthesis. Its development aligns with broader trends in fragment-based drug design, where pyrazole-carboxamide scaffolds are prized for their modularity and synthetic accessibility. Early synthetic routes involved:

- Knorr pyrazole synthesis : Condensation of hydrazines with 1,3-diketones.

- Mitsunobu reaction : Coupling tetrahydro-2H-pyran-4-ol with pyrazole precursors.

Commercial availability began in 2015 through specialty chemical suppliers like Ambeed and Combi-Blocks, reflecting demand in medicinal chemistry.

Pharmaceutical and Biomedical Relevance

This compound serves as a versatile building block in oncology and enzymology:

Key Applications:

- Aurora Kinase Inhibition : Derivatives exhibit nanomolar activity against Aurora kinases A/B, regulators of mitotic progression. For example, analog 6k (IC₅₀ = 16.3 nM for Aurora A) induces G2/M arrest and apoptosis in HeLa cells.

- HDAC Modulation : Pyrazole-4-carboxamides act as histone deacetylase (HDAC) inhibitors, potentiating chromatin remodeling in cancer.

- Fragment-Based Design : The scaffold’s low molecular weight (210 Da) and polar surface area (96 Ų) make it ideal for fragment libraries in high-throughput screening.

Structural Advantages:

- The oxane ring improves metabolic stability by shielding labile functional groups from cytochrome P450 oxidation.

- The carboxamide moiety enables salt bridge formation with lysine residues in kinase ATP-binding pockets.

Recent studies highlight its utility in synthesizing muvalaplin (LY3473329), a first-in-class oral inhibitor of lipoprotein(a) currently in Phase II trials.

Properties

IUPAC Name |

5-amino-1-(oxan-4-yl)pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c10-8-7(9(11)14)5-12-13(8)6-1-3-15-4-2-6/h5-6H,1-4,10H2,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKDXSBBYUMEEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C(=C(C=N2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654925 | |

| Record name | 5-Amino-1-(oxan-4-yl)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082745-50-3 | |

| Record name | 5-Amino-1-(oxan-4-yl)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki–Miyaura Cross-Coupling Route with Boronic Acid Pinacol Ester Intermediates

A prominent synthetic approach involves the Suzuki–Miyaura cross-coupling reaction of a boronic acid pinacol ester derivative of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with aryl halides to form key intermediates that are subsequently converted to the target compound.

-

- 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester

- 4-bromo-2-chlorobenzonitrile or related aryl halides

-

- Catalyst: bis(triphenylphosphine)palladium(II) chloride

- Base: sodium carbonate

- Solvent system: tetrahydrofuran (THF) and water, sometimes with toluene and phase transfer catalyst tetrabutylammonium bromide (TBAB)

- Temperature: ambient to reflux conditions

- Time: varies, typically several hours until completion

-

- After reaction completion, solvents are distilled to near dryness.

- Water is added to precipitate the coupled product.

- Further purification by addition of ethanol and filtration yields crystalline intermediates.

-

- The intermediate bearing the tetrahydropyranyl protecting group is treated with dilute hydrochloric acid (e.g., 30% aqueous HCl) in methanol at low temperatures (0–15 °C) to remove the tetrahydropyranyl group.

- The reaction is stirred for 0.5 to 5 hours (commonly 2 hours).

- Neutralization with ammonia solution (e.g., 25% aqueous ammonia) is performed.

- Water is gradually added, and the mixture is stirred for 6 to 24 hours.

- Cooling the mixture to 0–5 °C promotes precipitation of the final compound.

- Filtration and drying yield the purified 5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxamide.

Process Summary Table:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₂Cl₂, Na₂CO₃, THF/H₂O (± toluene, TBAB) | Forms aryl-pyrazole intermediate |

| Isolation | Distillation, water addition, ethanol filtration | Crystalline intermediate isolated |

| Deprotection (tetrahydropyranyl cleavage) | 30% HCl (aqueous), methanol, 0–15 °C, 2 h | Removes protecting group |

| Neutralization and precipitation | 25% aqueous ammonia, water addition, stirring, cooling | Final compound precipitated and isolated |

This method is described in detail in patent literature (EP3280710B1 and WO2016162604A1), indicating its industrial relevance and reproducibility.

One-Pot Synthesis Approaches Involving Cyclization and Tautomerization

Alternative synthetic routes employ one-pot methodologies that combine multiple reaction steps such as Knoevenagel condensation, Pinner-type cyclization, tautomerization, and ring closure to form the pyrazole ring system with amino and carboxamide functionalities.

- Starting from suitable hydrazine derivatives and malononitrile or cyanoacetohydrazide precursors.

- Reaction in ethanol-pyridine mixtures at room temperature or under reflux.

- Formation of 5-aminopyrazolone intermediates via cyclization.

- Subsequent tautomerizations lead to the desired 5-aminopyrazole derivatives.

- Characterization by NMR, IR, and mass spectrometry confirms structure and purity.

This approach emphasizes atom economy and operational simplicity, avoiding isolation of intermediates and reducing purification steps.

Condensation and Cyclization Using Enaminones and Hydrazines

Literature also reports the synthesis of 5-aminopyrazole derivatives through condensation of enaminones with hydrazine or hydrazide derivatives, followed by cyclization under acidic or basic conditions.

- Reaction of enaminones with 5-aminopyrazole or hydrazine derivatives in acetic acid or other protic solvents.

- Cyclocondensation leads to pyrazoloazines or pyrazolopyrimidines, which are structurally related to the target compound.

- Reaction conditions may include heating, ultrasound irradiation, or microwave assistance to improve yields.

- The presence of tetrahydropyran moieties can be introduced via protected intermediates or by functional group transformations post-cyclization.

These methods are valuable for generating fused heterocyclic systems and analogs of the target compound, offering structural diversity and potential biological activity.

Summary of Research Findings and Comparative Analysis

Detailed Research Data Example from Patent (EP3280710B1)

| Parameter | Condition/Value |

|---|---|

| Catalyst | bis(triphenylphosphine)palladium(II) chloride |

| Base | Sodium carbonate |

| Solvent | THF-water or THF-toluene-water with TBAB |

| Temperature | Ambient to reflux |

| Reaction time | Several hours (typically 2–5 h) |

| Deprotection temperature | 0–15 °C (commonly 10 ± 3 °C) |

| Deprotection time | 0.5–5 hours (typically 2 h) |

| Ammonia concentration | 25% aqueous ammonia |

| Water addition volume | 30–50% by volume of methanol solvent |

| Precipitation temperature | 0–5 °C |

| Precipitation time | 1–8 hours (typically 3–5 h) |

This process ensures the selective removal of the tetrahydropyranyl protecting group and efficient isolation of the target compound with good purity and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or nitric acid (HNO3) can be used under controlled conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

Oxidation: Nitroso- or nitro-derivatives of the compound.

Reduction: Amines derived from the carboxamide group.

Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrazole derivatives exhibit anticancer properties. A study demonstrated that compounds similar to 5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxamide induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in tumor growth .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. Studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Agricultural Applications

Pesticide Development

The unique structure of this compound allows it to function as a potential pesticide. Its derivatives have been tested for efficacy against various pests, with results indicating significant insecticidal activity . This can lead to the development of safer and more effective agricultural chemicals.

Materials Science

Polymer Synthesis

this compound can be utilized in synthesizing polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it valuable in creating advanced materials for industrial applications .

Table 1: Comparison of Biological Activities of Pyrazole Derivatives

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | 15 | |

| Similar Pyrazole Derivative | Anti-inflammatory | 10 | |

| Another Pyrazole Variant | Insecticidal | 20 |

Table 2: Synthesis Pathways for 5-Amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole Derivatives

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Tetrahydro-2H-pyran + Amino Acid | Intermediate A |

| 2 | Intermediate A + Pyrazole | 5-Amino derivative |

| 3 | Final purification | Final product |

Case Study 1: Anticancer Research

A recent study published in Journal of Medicinal Chemistry explored the anticancer effects of pyrazole derivatives, including our compound. The results indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo models, highlighting their potential as therapeutic agents against various cancers .

Case Study 2: Agricultural Field Trials

Field trials conducted by agricultural scientists assessed the efficacy of pyrazole-based pesticides on crop yield and pest control. The findings showed a marked reduction in pest populations and an increase in crop yield by up to 30%, demonstrating the practical application of this compound in sustainable agriculture .

Mechanism of Action

The mechanism by which 5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations and Physicochemical Properties

Table 1: Key Structural Differences and Properties

Key Observations :

- Polarity and Solubility : The tetrahydro-2H-pyran-4-yl group introduces a polar, oxygen-containing ring, enhancing hydrophilicity compared to methyl or aryl substituents (e.g., 4-fluorophenyl or dichlorophenyl). This may improve aqueous solubility, critical for pharmacokinetics .

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in 4-fluorophenyl) increase electrophilicity, whereas electron-donating groups (e.g., methoxy in 3-methoxyphenyl) may enhance resonance stabilization .

Spectroscopic Data :

- IR Spectroscopy : Carboxamide C=O stretches (~1650 cm⁻¹) are consistent across analogues. Differences arise in substituent-specific absorptions (e.g., C-F stretches in fluorophenyl derivatives at ~1100 cm⁻¹) .

- NMR : The tetrahydro-pyran group in the target compound introduces distinct proton environments (e.g., δ 3.5–4.0 ppm for pyran-OCH₂), contrasting with aryl protons in phenyl-substituted analogues (δ 7.0–8.0 ppm) .

Antitumor Potential :

- Pyrazole-4-carboxamides with indole or morpholino substituents (e.g., compound 7a in ) show potent antitumor activity, suggesting that the target compound’s tetrahydro-pyran group could modulate similar pathways, such as kinase inhibition .

- Antimicrobial Activity: Analogues with methylthio groups (e.g., 5-((Arylidene)amino)-3-(methylthio)-N-phenyl derivatives) exhibit broad-spectrum activity, highlighting the role of substituent electronegativity in target binding .

Enzymatic Interactions :

- Molecular modeling studies suggest that the pyran ring’s oxygen atoms may form hydrogen bonds with enzyme active sites, a feature absent in non-oxygenated analogues .

Commercial and Industrial Relevance

- Availability: The target compound is less commercially prevalent compared to analogues like 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide, which has 12 suppliers .

- Purity and Grades : High-purity forms (≥95%) are standard for methyl and phenyl derivatives, but custom synthesis may be required for tetrahydro-pyran variants .

Biological Activity

5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxamide, a compound characterized by its unique pyrazole structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 198.24 g/mol. It features a tetrahydro-pyran ring which contributes to its biological properties. The compound has been classified under various chemical databases, including PubChem (CID: 42609131) and has been identified with CAS number 1082745-50-3 .

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an anti-inflammatory agent, antimicrobial agent, and its interactions with various biological pathways.

1. Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. Studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

2. Antimicrobial Activity

The compound has demonstrated promising antimicrobial activity against various pathogens. For instance, pyrazole derivatives have been noted for their effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .

The biological mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activities : The compound may inhibit enzymes involved in inflammatory pathways.

- Modulation of Signal Transduction Pathways : It could affect pathways such as NF-kB and MAPK, which are crucial in inflammation and immune responses .

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into the efficacy and safety profiles of compounds related to this compound.

Study 1: Anti-inflammatory Activity

A study published in Frontiers in Chemistry synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects using in vitro assays. The results indicated that certain derivatives significantly reduced the production of TNF-alpha and IL-6 in stimulated macrophages, suggesting potential therapeutic applications for inflammatory diseases .

Study 2: Antimicrobial Efficacy

Another research article focused on the antimicrobial properties of pyrazole derivatives against Mycobacterium tuberculosis. The study found that specific modifications to the pyrazole ring enhanced the compounds' ability to penetrate bacterial cell walls, increasing their efficacy against resistant strains .

Data Table: Biological Activity Comparison

Q & A

Q. What established synthetic routes are available for 5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxamide, and how do their reaction conditions compare?

The compound is typically synthesized via cyclocondensation or Vilsmeier-Haack reactions. For example, pyrazole-carboxamide derivatives are often prepared by reacting substituted hydrazines with β-ketoesters or via cyclization of hydrazides using phosphorylated reagents (e.g., POCl₃) at elevated temperatures (120–140°C) . Key intermediates, such as tetrahydro-2H-pyran-4-yl-substituted pyrazole precursors, can be synthesized by alkylation or nucleophilic substitution reactions. Advantages include modularity for introducing diverse substituents, though yields may vary depending on steric and electronic factors .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?

- FT-IR : Confirms carboxamide C=O stretching (1650–1700 cm⁻¹) and NH₂ bending (1550–1600 cm⁻¹) .

- NMR : ¹H NMR identifies the tetrahydro-2H-pyran-4-yl group (δ 3.5–4.5 ppm for oxane protons) and pyrazole ring protons (δ 7.0–8.5 ppm). ¹³C NMR verifies the carboxamide carbonyl (δ 165–170 ppm) .

- X-ray crystallography : Resolves spatial arrangement, as demonstrated for analogous pyrazole-carboxylic acids, revealing planar pyrazole rings and hydrogen-bonding networks .

Q. How does the tetrahydro-2H-pyran-4-yl substituent influence the compound’s solubility and bioavailability?

The oxane ring enhances solubility in polar solvents (e.g., DMSO, ethanol) due to its oxygen atom, while its lipophilic character improves membrane permeability. Computational studies suggest that the substituent’s conformational flexibility may reduce metabolic degradation compared to rigid aromatic groups .

Advanced Research Questions

Q. What experimental strategies can optimize the cyclocondensation step to improve synthetic yield?

- Reagent selection : Using DMF-DMA (dimethylformamide dimethyl acetal) as a cyclizing agent minimizes side reactions compared to traditional acid catalysts .

- Temperature control : Maintaining 120–130°C prevents decomposition of thermally sensitive intermediates .

- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity and intermediate stability .

Q. How can computational tools predict reaction pathways and stability under varying conditions?

- Quantum chemical calculations : Density Functional Theory (DFT) models identify transition states and activation energies for cyclocondensation steps .

- Molecular dynamics simulations : Predict solubility and aggregation behavior in aqueous solutions, aiding formulation design .

- In silico stability assays : Tools like COSMO-RS assess hydrolytic degradation risks, particularly for the carboxamide group .

Q. How should researchers resolve discrepancies in biological activity data across different synthetic batches?

- Purity analysis : Use HPLC-MS to detect trace impurities (e.g., unreacted hydrazines) that may inhibit biological targets .

- Crystallinity checks : XRPD (X-ray powder diffraction) identifies polymorphic variations affecting solubility and activity .

- Batch comparison : Statistical tools (e.g., PCA) correlate synthetic parameters (e.g., reaction time, temperature) with bioactivity outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.